Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a 4-chloro-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-chloro-2-nitrophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile
Hydrolysis: Hydrochloric acid, sodium hydroxide, water
Major Products Formed
Reduction: 4-(4-chloro-2-aminophenyl)piperazine-1-carboxylate
Substitution: Various substituted piperazine derivatives
Hydrolysis: 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylic acid
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied
Biological Activity
Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 874814-97-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₀ClN₃O₄, with a molecular weight of approximately 341.79 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 4-(4-chloro-2-nitrophenyl) moiety, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 874814-97-8 |
Molecular Formula | C₁₅H₂₀ClN₃O₄ |
Molecular Weight | 341.79 g/mol |
InChI Key | OJIDLANQYRRUCV-UHFFFAOYSA-N |
PubChem CID | 69042278 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown promising results against various pathogens, including Plasmodium falciparum, the causative agent of malaria. One study reported that related compounds demonstrated high antiplasmodial activity with IC50 values in the sub-micromolar range, indicating potent effects against the parasite without significant cytotoxicity to host cells .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study investigating various piperazine derivatives found that certain modifications led to enhanced activity against multiple cancer cell lines, including human colon and lung cancer cells. The mean IC50 values for these compounds ranged around 92.4 µM across different cell lines, suggesting moderate antiproliferative effects . The structural features of this compound may contribute to its ability to inhibit cancer cell growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the nitrophenyl substituent have been shown to significantly affect both potency and selectivity. For example, replacing the nitro group with other electron-withdrawing groups can enhance antiplasmodial activity while maintaining low cytotoxicity .
Case Studies
- Antiplasmodial Activity : In vitro studies revealed that tert-butyl derivatives exhibited IC50 values as low as 0.269 µM against P. falciparum NF54 strains, with selectivity indices exceeding 460, highlighting their potential as antimalarial agents .
- Cytotoxicity Assessment : Cytotoxicity assays conducted on L-6 cells indicated an IC50 of approximately 124 µM for related compounds, demonstrating a favorable therapeutic window for further development .
- Anticancer Evaluation : In studies assessing anticancer properties, derivatives showed variable effectiveness across different human cancer cell lines, emphasizing the need for targeted modifications to enhance efficacy while minimizing side effects .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDLANQYRRUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158529 | |
Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874814-97-8 | |
Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874814-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(4-chloro-2-nitrophenyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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